Cas no 69142-11-6 (4(1H)-Pyrimidinone, 5,6-dimethyl-, hydrazone (9CI))
4(1H)-Pyrimidinone, 5,6-dimethyl-, hydrazone (9CI) Chemical and Physical Properties
Names and Identifiers
-
- 4(1H)-Pyrimidinone, 5,6-dimethyl-, hydrazone (9CI)
- 4-Hydrazinyl-5,6-dimethylpyrimidine
- SCHEMBL22048110
- AKOS011535392
- SCHEMBL13500485
- 69142-11-6
- SB55940
- (5,6-dimethylpyrimidin-4-yl)hydrazine
-
- Inchi: 1S/C6H10N4/c1-4-5(2)8-3-9-6(4)10-7/h3H,7H2,1-2H3,(H,8,9,10)
- InChI Key: KGHQTUYOFRUPCP-UHFFFAOYSA-N
- SMILES: N(C1=C(C)C(C)=NC=N1)N
Computed Properties
- Exact Mass: 138.090546336g/mol
- Monoisotopic Mass: 138.090546336g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 106
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 63.8Ų
4(1H)-Pyrimidinone, 5,6-dimethyl-, hydrazone (9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A089000601-5g |
4-Hydrazinyl-5,6-dimethylpyrimidine |
69142-11-6 | 97% | 5g |
$1093.44 | 2023-09-01 | |
| Alichem | A089000601-10g |
4-Hydrazinyl-5,6-dimethylpyrimidine |
69142-11-6 | 97% | 10g |
$1433.80 | 2023-09-01 | |
| Alichem | A089000601-25g |
4-Hydrazinyl-5,6-dimethylpyrimidine |
69142-11-6 | 97% | 25g |
$2460.24 | 2023-09-01 | |
| Chemenu | CM524090-1g |
4-Hydrazinyl-5,6-dimethylpyrimidine |
69142-11-6 | 97% | 1g |
$376 | 2024-07-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1645191-1g |
4-Hydrazinyl-5,6-dimethylpyrimidine |
69142-11-6 | 98% | 1g |
¥6342.00 | 2024-05-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1645191-5g |
4-Hydrazinyl-5,6-dimethylpyrimidine |
69142-11-6 | 98% | 5g |
¥12684.00 | 2024-05-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1645191-10g |
4-Hydrazinyl-5,6-dimethylpyrimidine |
69142-11-6 | 98% | 10g |
¥18502.00 | 2024-05-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1645191-25g |
4-Hydrazinyl-5,6-dimethylpyrimidine |
69142-11-6 | 98% | 25g |
¥35679.00 | 2024-05-03 |
4(1H)-Pyrimidinone, 5,6-dimethyl-, hydrazone (9CI) Related Literature
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 4(1H)-Pyrimidinone, 5,6-dimethyl-, hydrazone (9CI)
Introduction to 4(1H)-Pyrimidinone, 5,6-dimethyl-, hydrazone (9CI) and Its Significance in Modern Chemical Research
4(1H)-Pyrimidinone, 5,6-dimethyl-, hydrazone (9CI), with the CAS number 69142-11-6, represents a compound of considerable interest in the realm of pharmaceutical and chemical research. This molecule, characterized by its unique structural framework, has garnered attention due to its potential applications in drug discovery and medicinal chemistry. The presence of a pyrimidinone core and a hydrazone functional group imparts distinct chemical properties that make it a valuable candidate for further exploration.
The structural composition of 4(1H)-Pyrimidinone, 5,6-dimethyl-, hydrazone (9CI) is pivotal in understanding its reactivity and biological activity. The pyrimidinone moiety is a well-known scaffold in medicinal chemistry, frequently found in nucleoside analogs and anticancer agents. Its stability and ability to engage in hydrogen bonding make it an attractive component for designing bioactive molecules. The dimethyl substitution at the 5- and 6-positions enhances the lipophilicity of the compound, influencing its solubility and permeability across biological membranes.
The hydrazone group, introduced into the molecular structure, adds another layer of complexity. Hydrazone derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The reaction between a carbonyl compound and an azo compound to form a hydrazone is a well-established chemical transformation, often yielding compounds with enhanced bioactivity. In the case of 4(1H)-Pyrimidinone, 5,6-dimethyl-, hydrazone (9CI), this functional group may contribute to its interaction with biological targets, making it a promising candidate for further pharmacological investigation.
Recent advancements in computational chemistry have enabled more precise predictions of molecular properties and interactions. Virtual screening techniques have been employed to identify potential drug candidates based on their structural features. 4(1H)-Pyrimidinone, 5,6-dimethyl-, hydrazone (9CI) has been subjected to such analyses, revealing its potential as an inhibitor of various enzymes implicated in diseases like cancer and inflammation. These computational studies provide a foundation for experimental validation and highlight the compound's significance in therapeutic development.
In vitro studies have begun to unravel the biological activities of 4(1H)-Pyrimidinone, 5,6-dimethyl-, hydrazone (9CI). Initial experiments suggest that this compound exhibits inhibitory effects on certain kinases and proteases, which are key players in cellular signaling pathways. By modulating these pathways, the compound may interfere with processes that contribute to disease progression. Additionally, its ability to interact with DNA or RNA-binding proteins could open avenues for applications in gene therapy or epigenetic modulation.
The synthesis of 4(1H)-Pyrimidinone, 5,6-dimethyl-, hydrazone (9CI) presents both challenges and opportunities. Traditional synthetic routes involve multi-step reactions that require careful optimization to ensure high yields and purity. However, recent methodologies have focused on greener and more efficient approaches. Catalytic hydrogenation and microwave-assisted synthesis have been explored as alternatives to conventional methods, reducing waste and energy consumption without compromising product quality.
The pharmacokinetic profile of 4(1H)-Pyrimidinone, 5,6-dimethyl-, hydrazone (9CI) is another critical aspect under investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its therapeutic potential. Preliminary data suggest that modifications to the molecular structure can significantly impact these parameters. By fine-tuning the properties of the pyrimidinone core and the hydrazone group, researchers aim to enhance bioavailability while minimizing side effects.
The role of 4(1H)-Pyrimidinone, 5,6-dimethyl-, hydrazone (9CI) in combination therapies is also being explored. Many diseases are complex and require multifaceted approaches for effective treatment. By pairing this compound with other agents that target different aspects of a disease pathway, synergistic effects may be achieved. Such combinations could lead to more robust therapeutic strategies that improve patient outcomes.
Regulatory considerations play a significant role in advancing compounds like 4(1H)-Pyrimidinone, 5,6-dimethyl-, hydrazone (9CI) from research to clinical use. Compliance with guidelines set forth by agencies such as the FDA and EMA ensures that safety and efficacy are rigorously evaluated before human testing can begin. This process involves extensive preclinical studies followed by clinical trials designed to assess the compound's benefits and risks.
The future directions for research on 4(1H)-Pyrimidinone, 5,6-dimethyl-, hydrazone (9CI) are promising but require sustained effort. Further investigation into its mechanism of action will provide deeper insights into its therapeutic potential. Additionally, exploring novel synthetic routes could enhance accessibility and scalability for large-scale production。 Collaborative efforts between academia, industry,and regulatory bodies will be crucial in translating laboratory findings into tangible medical breakthroughs。
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